Ethyl 1-benzylpiperidine-2-carboxylate
Overview
Description
Ethyl 1-benzylpiperidine-2-carboxylate is a compound that has been the subject of various synthetic and structural studies. It is related to a family of compounds that have been synthesized and characterized for their potential applications in different fields, including medicinal chemistry and materials science. The compound's structure is characterized by the presence of a piperidine ring, which is a common motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS), which is a method that can potentially be adapted for the synthesis of ethyl 1-benzylpiperidine-2-carboxylate . Another related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized using a reaction involving benzaldehyde, aniline, and ethyl acetoacetate . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 1-benzylpiperidine-2-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 1-benzylpiperidine-2-carboxylate has been elucidated using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was determined, providing insights into the intermolecular interactions that stabilize the crystal structure . Similarly, the crystal and molecular structure of the major products from the benzylation of 1-ethyl-4-phenylpiperidine was determined by X-ray analysis . These studies provide a foundation for understanding the structural aspects of ethyl 1-benzylpiperidine-2-carboxylate.
Chemical Reactions Analysis
The reactivity of compounds structurally related to ethyl 1-benzylpiperidine-2-carboxylate has been explored in various studies. For instance, the oxygenation of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes was investigated, which could provide insights into the reactivity of the benzyl group in the context of ethyl 1-benzylpiperidine-2-carboxylate . Additionally, the synthesis of ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate and its conversion to heterocyclic systems containing a benzo[h]quinazoline fragment demonstrates the potential for functionalization and transformation of the core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to ethyl 1-benzylpiperidine-2-carboxylate have been characterized in several studies. The corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was measured, indicating potential applications of such compounds in material science . Theoretical and experimental solid-state studies, including Hirshfeld surface analysis and 3D energy frameworks, have been conducted to understand the intermolecular interactions and electronic properties of these compounds .
Scientific Research Applications
Enzymatic Kinetic Resolution
Ethyl 1-benzylpiperidine-2-carboxylate serves as an intermediate in the production of drugs like doxazosin mesylate. It undergoes kinetic resolution to obtain specific enantiomers, a crucial process in drug synthesis. For instance, the S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate is obtained through a simple lipase-catalyzed transesterification reaction, showcasing its utility in stereoselective synthesis (Kasture et al., 2005).
Synthesis of Complex Compounds
Ethyl 1-benzylpiperidine-2-carboxylate is involved in synthesizing various complex organic compounds, which can be crucial for pharmaceuticals and other applications. For example, it is used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have potential applications in various fields, including material science and pharmaceuticals (Mohamed, 2014; 2021).
Catalyst in Organic Reactions
This compound acts as a catalyst in organic reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex organic molecules, which can be useful in various chemical industries (Zhu et al., 2003).
Ligand in Metal Complexes
Ethyl 1-benzylpiperidine-2-carboxylate derivatives are used as ligands in metal complexes. These complexes have significant roles in catalysis and are studied for their potential applications in processes like hydrocarbon oxidation. The study of such complexes helps in understanding the reactivity and properties of metal centers in various chemical environments (Carson & Lippard, 2006).
Esterification Reactions
This compound is also used in esterification reactions. For example, it plays a role in the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. Such reactions are crucial in organic chemistry for creating a wide array of ester compounds used in various applications, including pharmaceuticals and perfumes (Tummatorn et al., 2007).
Scientific Research Applications of Ethyl 1-benzylpiperidine-2-carboxylate
Enzymatic Kinetic Resolution
Ethyl 1-benzylpiperidine-2-carboxylate is utilized in the kinetic resolution of compounds, a vital process in producing pharmaceuticals. For instance, the compound aids in obtaining specific enantiomers necessary for drug synthesis, as seen in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate to obtain its S-enantiomer, a process crucial for creating stereospecific drug components (Kasture et al., 2005).
Synthesis of Complex Molecules
Ethyl 1-benzylpiperidine-2-carboxylate is used in synthesizing various complex organic compounds, highlighting its versatility in chemical synthesis. For example, it plays a crucial role in producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds have potential applications in material science and pharmaceuticals, demonstrating the compound's utility in creating diverse chemical entities (Mohamed, 2014; 2021).
Catalyst in Chemical Reactions
This compound is instrumental as a catalyst in certain chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of tetrahydropyridines. These reactions are essential in synthesizing complex organic molecules, which can be useful across various chemical industries (Zhu et al., 2003).
Corrosion Inhibition
Ethyl 1-benzylpiperidine-2-carboxylate is also applied in the field of corrosion inhibition. For instance, its derivative, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, was synthesized and found toexhibit significant corrosion inhibition efficiency on carbon steel. This application is particularly relevant in industries where metal preservation is critical, showcasing the compound's utility in materials science and engineering (Insani et al., 2015).
Pharmaceutical Applications
Ethyl 1-benzylpiperidine-2-carboxylate derivatives have been explored for their potential in treating diseases like Alzheimer's. For example, certain derivatives demonstrated good cholinesterase-inhibition activities, making them candidates for Alzheimer's disease treatment. The ability to interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, and to chelate with metal ions like Cu2+ and Zn2+, further underscores their potential in pharmaceutical research (Shi et al., 2017).
Dyes for Liquid Crystal Displays
In the field of materials science, ethyl 1-benzylpiperidine-2-carboxylate derivatives have been synthesized as dyes with potential application in liquid crystal displays. The orientation parameter of these dyes in nematic liquid crystals indicates their high potential for this application, reflecting the compound's significance in advanced material technologies (Bojinov & Grabchev, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGHYUMBCGJLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385555 | |
Record name | Ethyl 1-benzylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzylpiperidine-2-carboxylate | |
CAS RN |
77034-34-5 | |
Record name | Ethyl 1-benzylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-benzylpiperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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